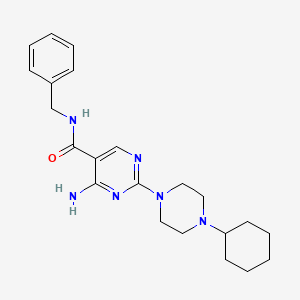

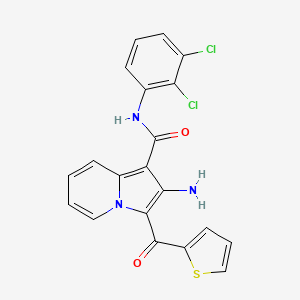

![molecular formula C17H17N5O2 B2677753 (1H-benzo[d]imidazol-5-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone CAS No. 2034473-21-5](/img/structure/B2677753.png)

(1H-benzo[d]imidazol-5-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzo[d]imidazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole . It is a common motif in many pharmaceuticals and therapeutic drugs due to its broad range of biological activities .

Molecular Structure Analysis

The benzo[d]imidazole moiety is a five-membered heterocyclic ring fused with a benzene ring . It contains three carbon, two nitrogen, and four hydrogen atoms . The pyrazin-2-yloxy and piperidin-1-yl groups are likely attached at specific positions on the benzo[d]imidazole ring.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Benzo[d]imidazole derivatives are typically solid and highly soluble in polar solvents . The presence of the pyrazin-2-yloxy and piperidin-1-yl groups could further influence its solubility, melting point, and other properties.Aplicaciones Científicas De Investigación

1. Therapeutic Potential of Imidazole Containing Compounds

- Summary of Application : Imidazole is a five-membered heterocyclic moiety that possesses a broad range of chemical and biological properties. The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

- Methods of Application : The specific methods of application or experimental procedures would depend on the specific derivative and its intended use. For example, in the case of antitumor potential, the synthesized 1-substituted-2-(5-substituted-1-phenyl-1-H-pyrazol-3-yl)-1H-benzo[d]imidazole and 4-(1-chloro-1H-benzo[d]imidazol-2-yl)-6-fluoropyrimidin-2-amine were evaluated against different cell lines such as MCF-7 and CaCo-2 .

2. Synthesis of Metal-Organic Frameworks (MOFs)

- Summary of Application : In this study, three novel MOFs were obtained from the 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) benzene (TIBM) organic linker .

- Methods of Application : The formed TIBM crystal powders were characterized by scanning electron microscopy (SEM) to estimate the morphology of the particles, powder X-ray diffraction (XRD) to confirm the crystal structure .

- Results or Outcomes : The TIBM-Cu MOF showed excellent CO2 (3.60 mmol/g) adsorption capacity at 1 bar and 298 K, because of the open Cu site, compared to TIBM-Cr (1.6 mmol/g) and TIBM-Al (2.1 mmol/g). Additionally, due to the high porosity (0.3–1.5 nm), TIBM-Cu MOF showed a considerable CO2/N2 selectivity (53) compared to TIBM-Al (35) and TIBM-Cr (10) .

3. Antiproliferative Activity

- Summary of Application : A series of new (3-(1H-benzo[d]imidazol-2-yl))/(3-(3H-imidazo[4,5-b]pyridin-2-yl))-(1H-indol-5-yl)(3,4,5-trimethoxyphenyl)methanone conjugates were synthesized and evaluated for their antiproliferative activity on selected human cancer cell lines such as prostate (DU-145), lung (A549), cervical (HeLa) and breast (MCF-7) .

- Methods of Application : The specific methods of application or experimental procedures would depend on the specific derivative and its intended use. For example, in the case of antitumor potential, the synthesized conjugates were evaluated against different cell lines .

- Results or Outcomes : The outcomes of these applications would also depend on the specific derivative and its intended use. In the case of the antitumor potential, the results would be based on the effectiveness of the compound against the specific cancer cell lines .

4. Synthesis of Therapeutic Active Pd (II) Complex

- Summary of Application : In this study, a therapeutic active Pd (II) complex with the new (2-((1H-benzo[d]imidazol-2-yl)methylthio)-1H-benzo[d]imidazol-5-yl)(phenyl)methanone ligand was designed .

- Methods of Application : The structure of the ligand and its Pd (II) complex was characterized via IR, UV-visible, 1H-NMR, 13C-NMR, mass spectroscopy .

- Results or Outcomes : The outcomes of these applications would also depend on the specific derivative and its intended use. In the case of the therapeutic potential, the results would be based on the effectiveness of the compound in the intended therapeutic application .

5. Antifungal Activity

- Summary of Application : Imidazole derivatives show different biological activities such as antifungal activities . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), etc .

Direcciones Futuras

The future research directions would likely involve further exploration of the compound’s synthesis, properties, and potential applications. Given the wide range of biological activities exhibited by benzo[d]imidazole derivatives , this compound could be of interest in the development of new pharmaceuticals or therapeutic agents.

Propiedades

IUPAC Name |

3H-benzimidazol-5-yl-(3-pyrazin-2-yloxypiperidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O2/c23-17(12-3-4-14-15(8-12)21-11-20-14)22-7-1-2-13(10-22)24-16-9-18-5-6-19-16/h3-6,8-9,11,13H,1-2,7,10H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYQWSCVURSRTFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=CC3=C(C=C2)N=CN3)OC4=NC=CN=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1H-benzo[d]imidazol-5-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]quinoxaline](/img/structure/B2677670.png)

![(1R,4R,5R)-1-(3-Bromophenyl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2677673.png)

![N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2677674.png)

![2-(Benzo[d][1,3]dioxol-5-yl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone](/img/structure/B2677683.png)

![1-[4-[4-(Hydroxymethyl)-4-phenylpiperidine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2677692.png)

![3-(4-bromo-2-fluorophenyl)-10-ethoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2677693.png)